molecular formula C7H5NO2 B1314943 Pyridine-2,4-dicarbaldehyde CAS No. 6220-65-1

Pyridine-2,4-dicarbaldehyde

Cat. No.: B1314943
CAS No.: 6220-65-1
M. Wt: 135.12 g/mol
InChI Key: ZZULRCCPNVVEFS-UHFFFAOYSA-N
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Description

Pyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2. It is a derivative of pyridine, where two hydrogen atoms are replaced by aldehyde groups at the 2 and 4 positions. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as selenium dioxide. The reaction is typically carried out in a solvent like 1,4-dioxane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes steps like acylation, esterification, reduction, and oxidation. The overall yield of the compound can be optimized by controlling reaction conditions and using efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: Pyridine-2,4-dicarboxylic acid.

    Reduction: Pyridine-2,4-dimethanol.

    Substitution: Schiff bases (e.g., imines).

Mechanism of Action

The mechanism of action of pyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases can further react to form various cyclic and acyclic compounds. The aldehyde groups in this compound are highly reactive, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    Pyridine-2,6-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 6 positions.

    Pyridine-3,5-dicarbaldehyde: Aldehyde groups at the 3 and 5 positions.

    Pyridine-2,4-dimethanol: The aldehyde groups are replaced by hydroxymethyl groups.

Uniqueness: Pyridine-2,4-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which allows for selective reactions and the formation of distinct products. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

pyridine-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZULRCCPNVVEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479433
Record name 2,4-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-65-1
Record name 2,4-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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